2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a 5-methylfuran group at position 2 and a phenyl group at position 5 (Figure 1). Its six-membered benzoxazine ring contributes to enhanced steric compatibility with biological targets, such as butyrylcholinesterase (BuChE), compared to seven-membered analogs like benzoxazepines . The compound is synthesized via multi-step reactions involving chalcone intermediates and hydrazine derivatives, followed by cyclization . Its structural features, including the planar tricyclic system and electron-rich substituents, make it a candidate for medicinal chemistry applications, particularly in neurodegenerative disease research.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-11-12-20(24-14)17-13-18-16-9-5-6-10-19(16)25-21(23(18)22-17)15-7-3-2-4-8-15/h2-12,18,21H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWINGCZGTOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable benzoxazine precursor under acidic or basic conditions to form the desired pyrazolo[1,5-c][1,3]benzoxazine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine as an anticancer agent. A notable case study involved screening this compound against various cancer cell lines, where it exhibited significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of tumor cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Material Science Applications
Polymer Development
The compound's unique chemical structure allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that polymers derived from this compound exhibit improved tensile strength and resistance to thermal degradation.
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 250 | 300 |
Biological Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural variations and their biological implications among analogs of 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:
Bioavailability and Drug-Likeness
- Lipinski’s Rule Compliance: Compounds with molecular weights <500 Da and ≤5 hydrogen bond donors (e.g., the target compound, MW 322.4) exhibit favorable pharmacokinetics .
- Challenges with Halogenated Analogs : Dibromo or nitro-substituted derivatives (e.g., 9-bromo-5-(3-nitrophenyl)-...benzoxazine) often exceed optimal logP values (>5), limiting their therapeutic utility .
Biological Activity
2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines, which are known for their diverse pharmacological properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a fused ring system that includes a pyrazole ring and a benzoxazine ring with substituents that influence its biological activity.
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[1,5-c][1,3]benzoxazine class exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various pathogens including Staphylococcus aureus and Candida albicans . The specific compound's structure allows it to interact with microbial targets effectively.
| Compound Name | Microbial Activity | Reference |
|---|---|---|
| This compound | Active against S. aureus | |
| 9-Chloro-2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo(1,5-C)(1,3)benzoxazine | Broad-spectrum antimicrobial |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through studies on similar derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the furan moiety is thought to enhance this activity .
Antioxidant Properties
Antioxidant activity is another notable feature of compounds in this class. The structural characteristics of this compound facilitate the scavenging of free radicals. Studies have demonstrated that similar compounds exhibit significant antioxidant effects in vitro .
Case Studies
Several studies have evaluated the biological activities of compounds related to this compound:
- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various pyrazolo derivatives against clinical isolates. The results indicated that derivatives with structural similarities to our compound showed MIC values as low as 15.62 µg/mL against E. coli and C. albicans .
- Inflammation Model : In an animal model for inflammation induced by carrageenan, compounds similar to 2-(5-Methyl-2-furyl)-5-phenyl exhibited a significant reduction in paw edema compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
